4-(2,5-Dioxopyrrol-1-yl)benzenesulfonamide
CAS No.: 7300-97-2
Cat. No.: VC16405153
Molecular Formula: C10H8N2O4S
Molecular Weight: 252.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7300-97-2 |
|---|---|
| Molecular Formula | C10H8N2O4S |
| Molecular Weight | 252.25 g/mol |
| IUPAC Name | 4-(2,5-dioxopyrrol-1-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C10H8N2O4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-6H,(H2,11,15,16) |
| Standard InChI Key | HSHLBWXOVYCHAN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)N |
Introduction
Structural Identification and Nomenclature
The compound’s systematic IUPAC name, 4-(2,5-dioxopyrrol-1-yl)benzenesulfonamide, reflects its core structure: a benzene ring substituted at the para-position with both a maleimide (2,5-dioxopyrrol-1-yl) group and a sulfonamide functional group. Alternative synonyms include N-p-Sulfamoylphenyl-maleinimid and 4-Maleinimido-benzolsulfonsaeure-amid, emphasizing its maleimide and sulfonamide components .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The sulfonamide group enhances water solubility compared to non-polar maleimide derivatives, though quantitative solubility data are unavailable. Storage recommendations for similar compounds suggest maintaining an inert atmosphere (e.g., nitrogen) and low temperatures (2–8°C) to prevent hydrolysis or oxidation .
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N-H stretching (~3300 cm⁻¹ for sulfonamide), C=O stretching (~1700 cm⁻¹ for maleimide), and S=O asymmetric/symmetric stretches (~1350–1150 cm⁻¹).
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NMR: The maleimide protons would appear as a singlet near δ 6.8 ppm (vinyl protons), while aromatic protons on the benzene ring would split into a doublet (δ 7.5–8.0 ppm) due to para-substitution.
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